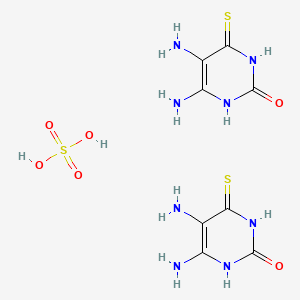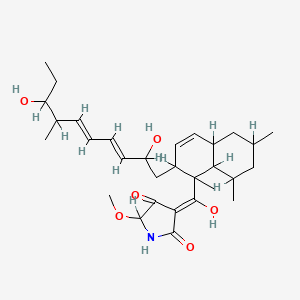
3,6-Bis-O-benzyl-D,L-myo-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis-O-benzyl-D,L-myo-inositol: is a derivative of myo-inositol, a type of sugar alcohol. This compound is characterized by the presence of benzyl groups attached to the 3rd and 6th positions of the myo-inositol ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis-O-benzyl-D,L-myo-inositol typically involves multiple steps. One common method is the benzylation of D,L-myo-inositol. The process begins with the protection of hydroxyl groups, followed by selective benzylation at the 3rd and 6th positions. The reaction conditions often involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis-O-benzyl-D,L-myo-inositol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzyl groups back to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohols, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3,6-Bis-O-benzyl-D,L-myo-inositol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various inositol derivatives .
Biology: In biological research, this compound is utilized to study cellular signaling pathways involving inositol phosphates. It helps in understanding the role of inositol derivatives in cell growth and differentiation .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in modulating insulin signaling and its effects on metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3,6-Bis-O-benzyl-D,L-myo-inositol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in inositol phosphate metabolism. The benzyl groups enhance its lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .
Comparison with Similar Compounds
- 2,3,4,5,6-Penta-O-benzyl-myo-inositol
- 1,2,3,4,5,6-Hexa-O-benzyl-myo-inositol
- 3,6-Di-O-benzyl-D-myo-inositol
Uniqueness: 3,6-Bis-O-benzyl-D,L-myo-inositol is unique due to its selective benzylation at the 3rd and 6th positions, which imparts distinct chemical properties. This selective modification allows for specific interactions in biological systems and makes it a valuable tool in research .
Properties
CAS No. |
111408-68-5 |
|---|---|
Molecular Formula |
C₂₀H₂₄O₆ |
Molecular Weight |
360.4 |
Synonyms |
3,6-Bis-O-(phenylmethyl)-D,L-myo-inositol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


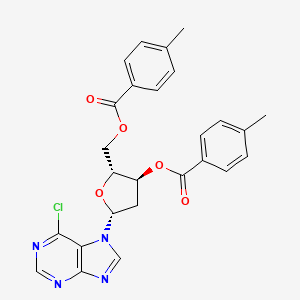
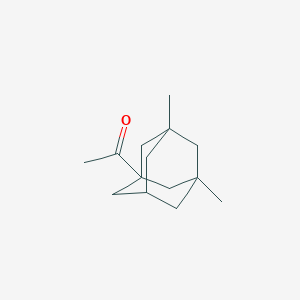
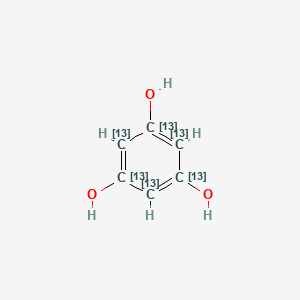
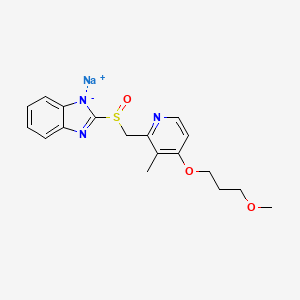
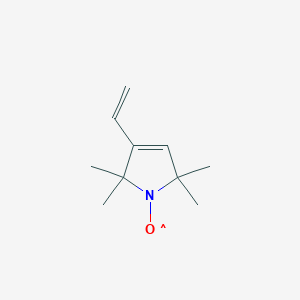
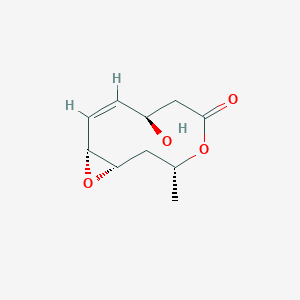
![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)
